molecular formula C12H24N2O2 B2559858 Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate CAS No. 1248021-91-1

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate

Cat. No.: B2559858
CAS No.: 1248021-91-1
M. Wt: 228.336
InChI Key: IINDOWVTNUZHSW-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (CAS 1248021-91-1) is a valuable chemical building block in pharmaceutical research and development . This compound, with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, features both a piperidine ring and an aminomethyl group, making it a versatile scaffold for the synthesis of more complex molecules . Its structure is characterized by the SMILES notation NCC1CCCN(C1)CC(=O)OC(C)(C)C . As a piperidine derivative, this compound is of significant interest in medicinal chemistry for the design and construction of potential drug candidates. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this high-purity intermediate to explore new synthetic pathways and develop novel bioactive compounds.

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDOWVTNUZHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248021-91-1
Record name tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

(a) tert-butyl 2-(2-aminoacetamido)acetate (, Entry 2)

  • Key Differences: Lacks the piperidine ring but features a simpler amino-acetamide backbone.
  • Impact : Reduced steric hindrance and increased polarity compared to the target compound, making it more suitable for peptide coupling reactions .

(b) tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate (, CAS 864291-87-2)

  • Key Differences: Replaces the aminomethyl group with a hydroxyl group on the piperidine ring.

Heterocyclic and Aromatic Analogs

(a) 1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine (, Entry 13)

  • Key Differences : Incorporates a fluorinated aromatic ring and lacks the ester group.
  • Impact : The fluorine atom improves metabolic stability and membrane permeability, favoring pharmaceutical applications .

(b) 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (, Entry 3)

  • Key Differences : Contains a thiadiazole ring and sulfur-based substituents.
  • Impact : The thiadiazole moiety enhances electron-deficient character, making it a candidate for coordination chemistry or enzyme inhibition .

Molecular Weight and Solubility

A comparative table of key parameters is provided below:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound C₁₂H₂₃N₂O₂ ~251.3 Piperidine, aminomethyl, tert-butyl ester Moderate in DMSO, low in H₂O
tert-butyl 2-(2-aminoacetamido)acetate C₈H₁₆N₂O₃ 188.2 Acetamide, tert-butyl ester High in polar aprotic solvents
tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate C₁₅H₂₆N₂O₃ 282.4 Piperidine, hydroxyl, tert-butyl ester High in methanol, low in hexane

Reactivity and Stability

  • The aminomethyl group in the target compound increases nucleophilicity, favoring reactions with electrophiles (e.g., aldehydes in Schiff base formation).
  • In contrast, tert-butyl 5-bromo-3-chloroindazole-1-carboxylate (, CAS 929617-36-7) exhibits halogen-mediated reactivity for cross-coupling reactions, a feature absent in the target compound .

Biological Activity

Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Tert-butyl [3-(aminomethyl)-1-piperidinyl]acetate
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.34 g/mol

The structure features a tert-butyl group, a piperidine ring, and an acetate moiety, which are critical for its biological activity.

1. Receptor Interaction

This compound interacts with various receptors, particularly those involved in neurotransmission and cell signaling pathways. The piperidine ring is known for its ability to modulate muscarinic acetylcholine receptors (mAChRs), which play a crucial role in cognitive functions and memory.

2. Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation, suggesting a potential therapeutic role in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A study highlighted that variations in substituents on the piperidine ring significantly affect the compound's potency against specific biological targets. For example:

Compound Substituent IC50 (μM) Biological Activity
Compound 1No substituent8.6Moderate inhibition
Compound 2Furan group1.6Enhanced inhibition
Compound 3Methoxybiphenyl2.8Slightly reduced activity

This table illustrates how different substituents can modulate the inhibitory activity of related compounds on histone acetyltransferase (HAT) enzymes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a piperidine derivative on cancerous cells, demonstrating that it induced apoptosis through mitochondrial pathways. The compound was tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments like bleomycin .

Case Study 2: Neuropharmacology

In another study focusing on neuropharmacological effects, this compound exhibited promising results in enhancing cognitive functions in animal models. This was attributed to its action on mAChRs, leading to improved memory retention and learning capabilities .

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